3-(3H-diazirin-3-yl)phenol
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Overview
Description
3-(3H-Diazirin-3-yl)phenol is an organic compound characterized by a diazirine ring attached to a phenol group. Diazirines are a class of organic molecules consisting of a carbon bound to two nitrogen atoms, forming a three-membered ring. This compound is notable for its photoreactive properties, making it valuable in various scientific applications, particularly in photoaffinity labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-diazirin-3-yl)phenol typically involves the formation of the diazirine ring followed by its attachment to a phenol group. One common method starts with the oximation of a ketone, followed by tosylation and treatment with ammonia to form diaziridines. These diaziridines are then oxidized to form diazirines . The specific conditions for these reactions often involve the use of reagents such as hydroxylammonium chloride, tosyl chloride, and ammonia, with bases like pyridine .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3H-Diazirin-3-yl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert diazirines back to diaziridines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like silver oxide and chromium-based reagents, and reducing agents such as lithium aluminum hydride. Conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of diaziridines yields diazirines, while substitution reactions on the phenol group can introduce various functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
3-(3H-Diazirin-3-yl)phenol is widely used in scientific research due to its photoreactive properties. It is particularly valuable in:
Photoaffinity Labeling: Used to study interactions between biomolecules by forming covalent bonds upon exposure to UV light.
Chemical Biology: Helps elucidate the structure and function of proteins, nucleic acids, and other biomolecules.
Medicinal Chemistry: Assists in the development of new drugs by identifying binding sites and mechanisms of action.
Industrial Applications: Used in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The primary mechanism by which 3-(3H-diazirin-3-yl)phenol exerts its effects is through the generation of carbenes upon exposure to UV light. These highly reactive intermediates can insert into various chemical bonds, forming covalent linkages with nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol
- 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane
- 3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
Uniqueness
Compared to similar compounds, 3-(3H-diazirin-3-yl)phenol is unique due to its specific combination of a diazirine ring and a phenol group, which provides distinct photoreactive properties and chemical reactivity. This makes it particularly useful in applications requiring precise molecular interactions and labeling .
Properties
IUPAC Name |
3-(3H-diazirin-3-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-3-1-2-5(4-6)7-8-9-7/h1-4,7,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZWCPZDSXFZKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230753 |
Source
|
Record name | 3-Hydroxyphenyl-3H-diazirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80863-10-1 |
Source
|
Record name | 3-Hydroxyphenyl-3H-diazirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080863101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyphenyl-3H-diazirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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